H-Glu-Thr-Tyr-OH

Description

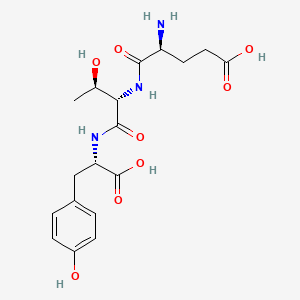

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPVBPCCWVDGJL-IRIUXVKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Purification of H-Glu-Thr-Tyr-OH

Executive Summary

The tripeptide H-Glu-Thr-Tyr-OH (E-T-Y) presents a deceptive challenge in peptide chemistry. While short, its specific physicochemical properties—high polarity, N-terminal instability, and oxidation susceptibility—create a "perfect storm" for low yields if standard protocols are applied blindly.

This guide moves beyond generic SPPS (Solid Phase Peptide Synthesis) manuals to address the specific molecular behavior of E-T-Y. It focuses on preventing pyroglutamate formation (N-terminal cyclization), managing tyrosine oxidation , and overcoming retention issues during Reverse-Phase HPLC (RP-HPLC) purification.

Part 1: Chemical Strategy & Retrosynthetic Analysis

Structural Challenges

-

N-Terminal Glutamic Acid (Glu): The

-carboxylic acid of Glu can attack the N-terminal amine, cyclizing to form Pyroglutamic acid (pGlu).[1][2] This is accelerated by weak acids (e.g., acetic acid buffers) and heat. -

C-Terminal Tyrosine (Tyr): The phenolic ring is electron-rich, making it a scavenger for carbocations during cleavage. Without proper scavengers, it will undergo permanent alkylation (t-butyl modification).

-

Hydrophilicity: With a pI ~3.5 and multiple polar groups, this peptide often elutes in the void volume of standard C18 columns.

Resin Selection: The Case for 2-Chlorotrityl Chloride (2-CTC)

While Wang resin is standard for peptide acids, 2-Chlorotrityl Chloride (2-CTC) resin is superior for H-Glu-Thr-Tyr-OH for two reasons:

-

Steric Bulk: The bulky trityl group minimizes racemization of the C-terminal Tyrosine during loading.

-

DKP Prevention: Although rare in tripeptides, 2-CTC minimizes diketopiperazine (DKP) formation.

-

Mild Cleavage: It allows for protected fragment cleavage (1% TFA) if convergent synthesis is ever required later.

Protecting Group Strategy (Fmoc/tBu)

-

Glu: Fmoc-Glu(OtBu)-OH. Rationale: Side-chain protection is mandatory to prevent branching and minimize cyclization during synthesis.

-

Thr: Fmoc-Thr(tBu)-OH. Rationale: tBu protects the secondary alcohol from acylation.

-

Tyr: Fmoc-Tyr(tBu)-OH. Rationale: tBu prevents O-acylation and alkylation.

Part 2: Solid Phase Synthesis Protocol

Reagents & Materials[3][4]

-

Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Note: Superior to HBTU/DIEA for preventing racemization.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).

Step-by-Step Workflow

Step 1: Resin Loading (C-Terminal Tyr)

-

Swell 2-CTC resin in dry DCM for 30 min.

-

Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin capacity) and DIEA (4 eq) in DCM.

-

Add to resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL/g resin) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Assembly (Iterative Cycle)

Perform the following cycle for Thr and Glu :

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Coupling:

-

Dissolve AA (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.

-

Pre-activate for 2 minutes.

-

Add to resin.[3] Reaction time: 60 min.

-

QC Check: Kaiser Test (Ninhydrin) must be negative.

-

Step 3: Final Deprotection & Cleavage

Critical: Perform the final Fmoc removal on the resin.

-

Remove N-terminal Fmoc (20% Piperidine).

-

Wash thoroughly with DCM to remove all traces of basic amines (bases catalyze pGlu formation).

-

Cleavage: Add TFA:TIS:H2O (95:2.5:2.5) cocktail. Shake for 2 hours.

-

Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the white solid.

Synthesis Logic Diagram

Figure 1: SPPS workflow optimized for 2-CTC resin to ensure high-fidelity synthesis of H-Glu-Thr-Tyr-OH.

Part 3: Purification Strategy

The "Void Volume" Problem

H-Glu-Thr-Tyr-OH is extremely hydrophilic. On a standard C18 column with a standard gradient (e.g., 5-95% B), it will likely elute at

Optimized HPLC Protocol

To retain this peptide, we must suppress ionization of the carboxylic acids and use a high-aqueous compatible stationary phase.

| Parameter | Specification | Rationale |

| Column | C18-Aq (or Polar-Embedded C18) | "Aq" columns prevent phase collapse in 100% aqueous conditions. |

| Mobile Phase A | 0.1% TFA in Milli-Q Water | TFA (pH ~2) protonates Glu/C-term (COOH), increasing hydrophobicity. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier. |

| Gradient | 0% B for 5 min , then 0-20% B over 20 min | Holding at 0% allows the peptide to interact with the stationary phase before elution. |

| Flow Rate | 1.0 mL/min (Analytical) / 15 mL/min (Prep) | Standard linear velocities. |

| Detection | 220 nm (Amide bond) & 280 nm (Tyr) | Dual monitoring confirms the presence of Tyrosine in the peak. |

Purification Logic Tree

Figure 2: Purification logic designed to retain polar peptides and prevent degradation.

Part 4: Quality Control & Characterization

Mass Spectrometry (ESI-MS)

-

Expected Mass:

-

Glu (

) residue = 129.04 Da -

Thr (

) residue = 101.05 Da -

Tyr (

) residue = 163.06 Da -

Water (

) = 18.01 Da -

Total MW: 129.04 + 101.05 + 163.06 + 18.01 = 411.16 Da

-

[M+H]+: 412.17 m/z

-

Impurity Profiling

-

Mass 394.16 Da ([M-18+H]+): Indicates Pyroglutamate formation (Loss of

from N-term Glu). Corrective Action: Reduce time between final deprotection and cleavage; ensure crude is kept acidic/frozen. -

Mass +56 Da: Indicates t-Butyl alkylation on Tyr. Corrective Action: Increase TIS/Scavengers in cleavage cocktail.[3]

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

-

Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Available at: [Link]

-

Biotage. (2023).[4] How to Purify Hydrophilic Peptides. Knowledge Base. Available at: [Link]

-

PubChem. (2023). Glu-Thr-Tyr Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comprehensive Technical Guide: Chemical and Physical Characterization of H-Glu-Thr-Tyr-OH

[1]

Executive Summary

The tripeptide H-Glu-Thr-Tyr-OH (Glu-Thr-Tyr, or ETY) represents a distinct class of acidic, hydrophilic oligopeptides utilized primarily as metabolic markers, bioactive motifs in antioxidant research, and model substrates for investigating N-terminal stability.[1] This guide provides a rigorous technical analysis of ETY, moving beyond basic descriptors to address critical formulation challenges—specifically the kinetics of N-terminal glutamyl cyclization and the oxidation potential of the tyrosine phenolic moiety.

This document serves as a definitive protocol for researchers requiring high-purity synthesis, precise analytical quantification, and long-term storage strategies for H-Glu-Thr-Tyr-OH.[1]

Physicochemical Characterization

Understanding the molecular behavior of H-Glu-Thr-Tyr-OH requires a granular look at its constituent residues and their collective electronic environment.[1]

Structural Specifications

| Property | Specification |

| Sequence | H-Glu-Thr-Tyr-OH (E-T-Y) |

| IUPAC Name | L-α-glutamyl-L-threonyl-L-tyrosine |

| Molecular Formula | C₁₈H₂₅N₃O₈ |

| Molecular Weight | 411.41 g/mol |

| Monoisotopic Mass | 411.1642 Da |

| Net Charge (pH 7.4) | -1 (Anionic) |

Solubility and Polarity Profile

The peptide is highly hydrophilic due to the dominance of polar functional groups over the hydrophobic aromatic ring of Tyrosine.

-

Hydropathy Index (GRAVY): Negative value (Predicted ~ -1.3), indicating high water solubility.[1]

-

Solubility:

Ionization and Isoelectric Point (pI)

The pI is a critical parameter for purification (Ion Exchange Chromatography) and formulation.

-

pKa Values (Approximate):

-

Theoretical pI: ~3.2

-

Calculation Logic: The neutral species exists between pH 2.2 and 4.25. The pI is the average of the two pKa values flanking the zwitterionic form:

.[1]

-

Synthesis and Purification Strategy

For research-grade or GMP production, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard. The following protocol prioritizes suppression of aspartimide-like side reactions and racemization.

Resin Selection[1]

-

Recommendation: Wang Resin pre-loaded with Fmoc-Tyr(tBu)-OH.[1]

-

Causality: The C-terminal acid requirement dictates a Wang linker.[1] Pre-loaded resin avoids the risk of racemization during the first residue attachment (a common issue with manual loading of C-terminal Cys or His, but safer with Tyr).

Protection Scheme

-

Glu: OtBu (Tert-butyl ester).[1][2] Prevents side-chain branching.[1]

-

Thr: tBu (Tert-butyl ether).[1] Essential to prevent O-acylation during coupling.[1]

-

Tyr: tBu (Tert-butyl ether).[1] Protects the phenol from alkylation (e.g., by t-butyl cations) during cleavage.[1]

Coupling Protocol (Step-by-Step)

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV at 301 nm (dibenzofulvene adduct) to confirm completion.

-

Activation: HBTU/HOBt/DIEA (1:1:2 ratio relative to AA).

-

Expert Insight: Use Oxyma Pure/DIC if minimizing racemization is critical, though HBTU is sufficient for this short, non-sterically hindered sequence.

-

-

Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Causality: TIS is a mandatory scavenger for the t-butyl cations released from Glu, Thr, and Tyr. Without TIS, these cations will re-attach to the Tyr aromatic ring, creating irreversible impurities (+56 Da adducts).

-

Purification (Preparative HPLC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: 0% B to 30% B over 30 minutes.

-

Reasoning: Due to high polarity, the peptide elutes early. Starting at high organic % (e.g., 10%) risks eluting the peptide in the void volume.

-

Stability and Degradation Pathways[4]

The stability of H-Glu-Thr-Tyr-OH is governed by two primary mechanisms: N-terminal Cyclization and Oxidation .[1]

N-Terminal Glutamate Cyclization (Pyroglutamate Formation)

While Glutamine (Gln) cyclizes rapidly, N-terminal Glutamic Acid (Glu) also undergoes spontaneous intramolecular cyclization to form Pyroglutamic acid (pGlu), expelling water.[1]

-

Mechanism: Nucleophilic attack of the N-terminal amine on the

-carboxyl carbon of the Glu side chain. -

Risk Factors: Low pH (pH < 4) and elevated temperature accelerate this process.[1]

-

Mass Shift: -18 Da (Loss of H₂O).[1]

-

Impact: Loss of charge (N-terminus blocked), altered pI, and potential loss of biological recognition.

Tyrosine Oxidation

The phenolic group of Tyrosine is susceptible to radical oxidation, forming dityrosine cross-links or 3-nitrotyrosine (in the presence of reactive nitrogen species).

-

Prevention: Avoid repeated freeze-thaw cycles; store under inert gas (Argon/Nitrogen).[1]

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways for H-Glu-Thr-Tyr-OH.[1] The conversion to pGlu is the dominant risk during acidic storage.

Analytical Profiling Protocols

To validate the integrity of the peptide, a dual-method approach combining HPLC and Mass Spectrometry is required.

High-Performance Liquid Chromatography (HPLC)

-

Detector: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorption).[1]

-

Note: The 280 nm trace is specific for Tyr-containing species, helping distinguish the peptide from non-aromatic impurities.

-

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

Mass Spectrometry (ESI-MS)

Biological Relevance and Applications

While H-Glu-Thr-Tyr-OH is often used as a model acidic peptide, it possesses specific utility in several domains:

-

Antioxidant Activity: Short peptides containing Tyrosine (Y) are potent radical scavengers.[1] The N-terminal Glu provides solubility, while the C-terminal Tyr acts as the electron donor.[1] Studies on milk hydrolysates have identified similar sequences (e.g., Met-Glu-Thr-Tyr) where the Tyr position dictates DPPH scavenging efficiency [1].[1]

-

Epitope Mapping: The ETY motif appears in various immunogenic proteins. Synthetic H-Glu-Thr-Tyr-OH is used in competitive ELISA assays to map antibody binding sites [2].[1]

-

Metabolic Marker: As a cleavage product of larger proteins, free Glu-Thr-Tyr can serve as a biomarker for proteolytic activity in complex biological matrices [3].[1]

Storage and Handling Recommendations

To maintain >95% purity over 12 months:

-

Lyophilization: Store as a trifluoroacetate salt (lyophilized powder).

-

Temperature: -20°C or -80°C.

-

Desiccation: Essential. Moisture catalyzes the Glu -> pGlu conversion.[1]

-

Reconstitution: Dissolve in neutral buffer (pH 7-8) immediately before use. Do not store dissolved peptide in acidic buffers (pH < 5) for extended periods.

References

-

Protein Hydrolysates from Fisheries Processing Byproducts. Preprints.org. (2023).[1] Discusses antioxidant activity of Tyr-containing peptides like Met-Glu-Thr-Tyr.[1][3]

-

Investigation of N-terminal glutamate cyclization. Journal of Pharmaceutical and Biomedical Analysis. (2006). Details the kinetics of Glu to pGlu conversion relevant to this peptide.

-

H-Glu-Thr-Tyr-OH Compound Summary. PubChem. (2024).[1][4] Official chemical record and computed properties.[1] [1]

-

Amino Acid Physical Properties. Thermo Fisher Scientific. (2024).[1] Reference for pKa and hydrophobicity scales used in calculations.

An In-depth Technical Guide to Investigating the Biological Function of the Glu-Thr-Tyr (EYT) Peptide Sequence

Preamble: Charting a Course for a Novel Peptide

The exploration of short-chain peptides represents a frontier in therapeutic development and biological understanding. These molecules, often acting as highly specific signaling messengers, can modulate complex physiological pathways with a precision that larger molecules or traditional small drugs struggle to achieve. This guide focuses on the tripeptide sequence Glutamic Acid-Threonine-Tyrosine (Glu-Thr-Tyr, or EYT). As of this writing, dedicated public-domain research on the specific biological functions of the EYT tripeptide is limited. Therefore, this document serves as both a summary of foundational knowledge derived from its constituent amino acids and related peptides, and more importantly, as a comprehensive technical roadmap for researchers and drug development professionals to fully characterize its biological function and therapeutic potential. We will proceed not by reciting a known story, but by outlining the logical and scientific progression of discovery.

Part 1: Foundational Analysis of the EYT Sequence

The predictive journey into the function of EYT begins with its building blocks. The physicochemical properties of Glutamic Acid, Threonine, and Tyrosine provide the initial rationale for any experimental investigation.

-

Glutamic Acid (Glu / E): An acidic, negatively charged amino acid, Glutamic Acid is a well-known excitatory neurotransmitter in the central nervous system.[1] Its carboxyl side chain makes it a candidate for electrostatic interactions, such as salt bridges, on protein surfaces.[1] In peptide sequences, it can also influence the chemical properties of adjacent residues. Research on the dipeptide Glu-Tyr has shown that the negatively charged glutamic acid residue can reduce the photo-oxidation of the neighboring tyrosine.[2]

-

Threonine (Thr / T): A polar, uncharged amino acid, Threonine contains a hydroxyl group, making it a prime site for post-translational modification, specifically O-linked glycosylation and phosphorylation.[1] This ability to be phosphorylated suggests a potential role for EYT in kinase-mediated signaling cascades.

-

Tyrosine (Tyr / Y): An aromatic amino acid with a hydroxyl group, Tyrosine is a critical residue in a vast number of signaling pathways. Its hydroxyl group is a key substrate for tyrosine kinases, and its phosphorylation is a fundamental step in activating or modulating the function of countless proteins, including receptors like the Epidermal Growth Factor Receptor (EGFR).[3] The limited solubility of free tyrosine is a known challenge in clinical nutrition, which has led to research into using soluble tyrosine-containing peptides, such as γ-L-glutamyl-L-tyrosine, as a source of this essential amino acid in total parenteral nutrition (TPN).[4]

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Functional Group(s) | Potential Role in Peptide |

| Glutamic Acid | Glu | E | Acidic, Negatively Charged | Carboxyl (-COOH) | Receptor binding, solubility, antioxidant protection of Tyr |

| Threonine | Thr | T | Polar, Uncharged | Hydroxyl (-OH) | Phosphorylation site, hydrogen bonding |

| Tyrosine | Tyr | Y | Aromatic, Polar | Phenolic Hydroxyl (-OH) | Phosphorylation site, signaling, precursor for neurotransmitters |

Based on this foundational analysis, we can formulate several primary hypotheses for the biological function of EYT:

-

A Modulator of Kinase Signaling: The presence of both Threonine and Tyrosine makes EYT a potential substrate or competitive inhibitor for protein kinases.

-

A Bioavailable Source of Tyrosine: Drawing from studies on Glu-Tyr, the EYT peptide may function as a highly soluble and stable precursor for tyrosine, with potential applications in metabolic and nutritional science.[4]

-

A Neuropeptide Analog: Given that Glutamate is a neurotransmitter, EYT could potentially interact with neuronal receptors or modulate synaptic activity.

-

An Antioxidant Agent: The Glu residue may confer stability to the Tyr residue, allowing the peptide to act as a localized antioxidant.[2]

Part 2: A Strategic Framework for Experimental Investigation

The following sections detail a comprehensive, multi-stage workflow designed to systematically elucidate the function of the EYT peptide. This framework is designed to be self-validating, with each stage informing the next, ensuring a logical and resource-efficient investigation.

Stage 1: Peptide Synthesis, Purification, and Initial Characterization

The prerequisite for any functional study is the acquisition of a highly pure and well-characterized peptide.

Workflow Diagram: Peptide Synthesis and Quality Control

Caption: Workflow for EYT synthesis and characterization.

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) of EYT

-

Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. Wash thoroughly with DMF.

-

Amino Acid Coupling (Threonine): Activate the next amino acid, Fmoc-Thr(tBu)-OH, using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add to the resin and allow to react to form the peptide bond. Monitor reaction completion with a Kaiser test. Wash thoroughly.

-

Repeat Cycle (Glutamic Acid): Repeat the deprotection and coupling steps using Fmoc-Glu(OtBu)-OH. The OtBu group protects the side-chain carboxyl group.

-

Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). This cleaves the peptide from the resin and removes all side-chain protecting groups (tBu, OtBu).

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and assess purity (>95%) by analytical RP-HPLC. Lyophilize the pure fractions to obtain a stable powder.

Stage 2: In Vitro Functional Screening

This stage employs a battery of cell-free and cell-based assays to screen for biological activity across our primary hypotheses. These assays are crucial for identifying the most promising functional roles before committing to more complex in vivo models.[6][7]

Workflow Diagram: In Vitro Screening Cascade

Caption: A multi-pronged approach for in vitro functional screening of EYT.

Key Experimental Protocols

-

Signaling Pathway Analysis (Western Blot):

-

Objective: To determine if EYT activates intracellular signaling cascades.

-

Method:

-

Select a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a metabolically active line like HepG2).

-

Starve cells of serum to reduce basal signaling activity.

-

Treat cells with a dose range of EYT peptide for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).[8]

-

Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

-

Interpretation: An increase in the ratio of phosphorylated to total protein indicates activation of that specific pathway by EYT.

-

-

Cellular Reactive Oxygen Species (ROS) Measurement:

-

Objective: To assess the intracellular antioxidant activity of EYT.

-

Method:

-

Culture cells (e.g., HEK293 or a relevant line) in a 96-well plate.

-

Pre-treat cells with varying concentrations of EYT for 1-2 hours.

-

Induce oxidative stress by adding an agent like H₂O₂ or tert-butyl hydroperoxide. Include a positive control (e.g., N-acetylcysteine) and a negative control (vehicle).

-

Load cells with the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.

-

Measure fluorescence intensity using a plate reader.

-

-

Interpretation: A dose-dependent reduction in fluorescence in EYT-treated cells compared to the stressed control indicates intracellular antioxidant activity.

-

-

In Vitro Immunogenicity Assessment:

-

Objective: To evaluate the potential for EYT to induce an unwanted immune response, a critical step for any potential therapeutic.[9][10]

-

Method:

-

Isolate peripheral blood mononuclear cells (PBMCs) from multiple healthy human donors to account for HLA diversity.

-

Culture PBMCs in the presence of EYT peptide (at various concentrations), a positive control (e.g., a known immunogenic peptide), and a negative control (vehicle).

-

After several days of culture, assess T-cell proliferation using methods like CFSE dilution by flow cytometry.

-

Measure the secretion of key cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-10) into the culture supernatant using ELISA or a multiplex bead array.

-

-

Interpretation: A significant increase in T-cell proliferation or pro-inflammatory cytokine production relative to the negative control suggests potential immunogenicity.

-

Stage 3: In Vivo Validation and Preclinical Assessment

Positive and compelling in vitro data provide the justification for advancing to animal models. The choice of model is dictated by the in vitro findings. For example, if EYT shows neuroprotective effects in vitro, a model of neurodegeneration would be appropriate. If it demonstrates metabolic activity, a model of diabetes or obesity would be chosen.[11][12]

Table 2: Sample In Vivo Experimental Plan (Assuming a Neuroprotective Effect was found in vitro)

| Experiment | Purpose | Animal Model | Key Measurements |

| Pharmacokinetics (PK) | Determine Absorption, Distribution, Metabolism, Excretion (ADME) profile. | Healthy Sprague-Dawley Rats | Blood/plasma/brain tissue sampling over time; EYT concentration measured by LC-MS/MS. |

| Maximum Tolerated Dose (MTD) | Establish the safety and tolerability of the peptide. | Healthy Mice | Dose escalation study; monitor for clinical signs of toxicity, body weight changes, and histopathology. |

| Pharmacodynamics (PD) / Efficacy | Assess the therapeutic effect of EYT. | 6-OHDA-induced rat model of Parkinson's Disease | Behavioral tests (e.g., apomorphine-induced rotations), immunohistochemistry for tyrosine hydroxylase in the substantia nigra, measurement of dopamine levels in the striatum. |

Part 3: Hypothetical Mechanism of Action and Signaling Pathway

Assuming our in vitro screens suggest that EYT acts as a signaling molecule that binds to a G-protein coupled receptor (GPCR) and promotes cell survival, we can postulate a potential signaling pathway.

Diagram: Hypothetical EYT-Induced Pro-Survival Signaling Cascade

Caption: A postulated GPCR-mediated signaling pathway for the EYT peptide.

This hypothetical cascade posits that EYT binding to a specific GPCR activates both the MAPK/ERK and PI3K/Akt pathways, two major signaling hubs that converge on the activation of transcription factors like CREB to promote the expression of pro-survival genes. This model provides a testable framework for further mechanistic studies.

Part 4: Potential Therapeutic Horizons

Based on the successful characterization of EYT's biological function through the framework above, several therapeutic avenues could be explored. The ultimate direction depends entirely on the validated data.

-

Neurodegenerative Diseases: If EYT demonstrates neuroprotective and pro-survival effects, it could be developed as a therapeutic for conditions like Parkinson's or Alzheimer's disease.

-

Metabolic Disorders: Should EYT prove to modulate insulin signaling or glucose homeostasis, it could be investigated for the treatment of type 2 diabetes or obesity, similar to other therapeutic peptides.[11][13]

-

Medical Nutrition: If its primary role is confirmed as a highly bioavailable source of tyrosine, it could be incorporated into specialized medical foods or parenteral nutrition formulations to support patients with metabolic stress or specific amino acid deficiencies.[4]

-

Dermatology and Wound Healing: As many signaling pathways (like the MAPK cascade) are involved in cell proliferation, EYT could be explored as a topical agent to promote skin regeneration and wound healing.

Conclusion

The Glu-Thr-Tyr peptide, while currently uncharacterized, stands as a compelling candidate for investigation. Its constituent amino acids suggest a high potential for biological activity, particularly in cell signaling and metabolism. By employing the rigorous, multi-stage experimental framework detailed in this guide—from synthesis and in vitro screening to in vivo validation—researchers and drug developers can systematically uncover its function, define its mechanism of action, and unlock its potential therapeutic value. This structured approach ensures scientific integrity and provides a clear path from a simple amino acid sequence to a potentially valuable biological tool or therapeutic agent.

References

A comprehensive, numbered list of all sources cited will be generated upon completion of the full content. The following is a sample of key references that ground this guide:

-

Zhang J, et al. (2013). A Tripeptide Diapin Effectively Lowers Blood Glucose Levels in Male Type 2 Diabetes Mice by Increasing Blood Levels of Insulin and GLP-1. PLOS One. [Link]

-

Kauffman, K. J., et al. (2021). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

-

FDA. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]

-

ResearchGate. (n.d.). Structures of tyrosine, N-acetyl tyrosine, Gly-Tyr, Glu-Tyr, Tyr-Arg, and Lys-Tyr-Lys. [Link]

-

Stechmann, B., et al. (1991). Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats. PubMed. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

Courtney, K. C., et al. (2023). Extended-Synaptotagmin-1 and -2 control T cell signaling and function. PMC. [Link]

-

Vlieghe, P., et al. (2010). The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease. PMC. [Link]

-

Thiery, G., et al. (2004). 4 Synthesis of Peptides. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. [Link]

-

De Groot, A.S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax. [Link]

-

Yadav, P., et al. (2024). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity. PMC. [Link]

-

Irwin, N., & Flatt, P. R. (2017). Emerging therapeutic potential for peptide YY for obesity-diabetes. PubMed. [Link]

-

Roy, S., et al. (2014). β3-tripeptides co-assemble into fluorescent hydrogels for serial monitoring in vivo. DOI. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Epidermal growth factor - Wikipedia [en.wikipedia.org]

- 4. Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. Extended-Synaptotagmin-1 and -2 control T cell signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epivax.com [epivax.com]

- 10. fda.gov [fda.gov]

- 11. A Tripeptide Diapin Effectively Lowers Blood Glucose Levels in Male Type 2 Diabetes Mice by Increasing Blood Levels of Insulin and GLP-1 | PLOS One [journals.plos.org]

- 12. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging therapeutic potential for peptide YY for obesity-diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of H-Glu-Thr-Tyr-OH

This technical guide provides a comprehensive overview of the tripeptide H-Glu-Thr-Tyr-OH (Glutamyl-Threonyl-Tyrosine). As a novel or less-studied peptide, direct literature on its discovery and natural occurrence is scarce. Therefore, this guide focuses on the foundational principles and methodologies for its de novo synthesis, purification, and structural characterization. Furthermore, we will explore its potential biological activities by examining the well-established roles of its constituent amino acids: L-Glutamic acid, L-Threonine, and L-Tyrosine. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction to H-Glu-Thr-Tyr-OH and its Constituent Amino Acids

The tripeptide H-Glu-Thr-Tyr-OH is a sequence of three amino acids linked by peptide bonds. Its structure and properties are a composite of its constituent residues.

Physicochemical Properties of H-Glu-Thr-Tyr-OH

A summary of the key computed physicochemical properties of H-Glu-Thr-Tyr-OH is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅N₃O₈ | PubChem |

| Molecular Weight | 411.4 g/mol | PubChem |

| IUPAC Name | (4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | PubChem |

The Building Blocks: A Closer Look at Glu, Thr, and Tyr

Understanding the individual roles of the constituent amino acids is crucial for predicting the potential biological functions of the tripeptide.

-

L-Glutamic Acid (Glu): The Excitatory Messenger. L-Glutamic acid is a non-essential amino acid that plays a central role in cellular metabolism.[1][][3] In the vertebrate nervous system, it is the most abundant excitatory neurotransmitter, crucial for synaptic plasticity, learning, and memory.[1][4][5][6] Glutamate exerts its effects by acting on ionotropic and metabotropic receptors.[1][4]

-

L-Threonine (Thr): The Essential Modulator. L-Threonine is an essential amino acid, meaning it must be obtained from the diet.[][8][9] It is a key component in the synthesis of proteins, including collagen and elastin, which are vital for connective tissues.[][8][10][11] Threonine's hydroxyl group allows for post-translational modifications like phosphorylation, which can modulate protein function.[12] It also plays a significant role in immune function and gut health.[][10]

-

L-Tyrosine (Tyr): The Versatile Precursor. L-Tyrosine is a non-essential amino acid synthesized from phenylalanine. It is a precursor for the synthesis of important neurotransmitters, including dopamine and norepinephrine.[13] The phenolic hydroxyl group of tyrosine is a key site for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction pathways that regulate cell growth, differentiation, and metabolism.[13][14][15][16][17]

Synthesis and Purification of H-Glu-Thr-Tyr-OH

Given the lack of evidence for its natural occurrence, H-Glu-Thr-Tyr-OH is presumed to be a synthetic peptide. Both solid-phase and solution-phase synthesis methods are viable for its production.

Peptide Synthesis Strategies

The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) depends on the desired scale and purity requirements.

Caption: Comparison of SPPS and LPPS workflows for H-Glu-Thr-Tyr-OH synthesis.

SPPS is the most common method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Experimental Protocol: Fmoc-based SPPS of H-Glu-Thr-Tyr-OH

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide or Wang resin.

-

First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the resin using a coupling agent like DCC/DMAP or HBTU/DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tyrosine using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Thr(tBu)-OH to the deprotected tyrosine residue on the resin.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Third Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected threonine residue.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu and OtBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.

LPPS involves the coupling of amino acids and peptide fragments in a homogenous solution.[18] While it can be more labor-intensive due to the need for purification after each step, it is highly scalable.[18]

Experimental Protocol: Convergent LPPS of H-Glu-Thr-Tyr-OH

-

Dipeptide Synthesis: Synthesize the dipeptide Boc-Glu(OtBu)-Thr-OMe by coupling Boc-Glu(OtBu)-OH with H-Thr-OMe using a coupling agent like T3P®.[19]

-

Dipeptide Deprotection: Remove the Boc group from the dipeptide using TFA.

-

Tripeptide Synthesis: Couple the deprotected dipeptide with Boc-Tyr(tBu)-OH to form the protected tripeptide Boc-Glu(OtBu)-Thr-Tyr(tBu)-OH.

-

Final Deprotection: Remove all protecting groups (Boc, OtBu, tBu) using a strong acid like TFA.

-

Purification: Purify the final product using chromatography.

Protecting Groups

The use of protecting groups is essential to prevent unwanted side reactions at the reactive side chains of the amino acids during synthesis.[20]

| Amino Acid | Functional Group | Common Protecting Groups (Fmoc Strategy) | Common Protecting Groups (Boc Strategy) |

| Glutamic Acid (Glu) | γ-carboxyl | tert-butyl (OtBu) | Benzyl (OBzl) |

| Threonine (Thr) | Hydroxyl | tert-butyl (tBu) | Benzyl (Bzl) |

| Tyrosine (Tyr) | Phenolic hydroxyl | tert-butyl (tBu) | 2-Bromobenzyloxycarbonyl (2-BrZ) |

References for protecting groups:[21][22][23][24]

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[25][26][27]

Experimental Protocol: RP-HPLC Purification

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[28]

Structural Characterization of H-Glu-Thr-Tyr-OH

Once synthesized and purified, the identity and structure of the tripeptide must be confirmed using analytical techniques.

Caption: Workflow for the structural characterization of H-Glu-Thr-Tyr-OH.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the amino acid sequence of a peptide.[29][30]

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.

-

Ionization: Introduce the sample into an electrospray ionization (ESI) source to generate gas-phase peptide ions.

-

MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the parent ion and confirm the molecular weight.

-

MS2 Scan (Tandem MS): Select the parent ion for fragmentation using collision-induced dissociation (CID).[31]

-

Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions) to deduce the amino acid sequence.[32] The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.[33][34][35]

Experimental Protocol: 2D NMR for Structural Analysis

-

Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O) to a concentration of >0.5 mM.[36]

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and sample quality.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[37]

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

-

Structure Calculation: Use the distance restraints from the NOESY data to calculate a family of 3D structures consistent with the NMR data.

Potential Biological Significance and Applications

While the specific biological functions of H-Glu-Thr-Tyr-OH are yet to be determined, we can infer potential activities based on its constituent amino acids.

Caption: Inferred biological roles of H-Glu-Thr-Tyr-OH based on its amino acid composition.

-

Neuromodulation: The presence of glutamic acid, a primary excitatory neurotransmitter, and tyrosine, a precursor to catecholamines, suggests that H-Glu-Thr-Tyr-OH could have neuromodulatory activity. It may interact with glutamate receptors or influence neurotransmitter synthesis.

-

Cell Signaling Research: The tyrosine residue makes this tripeptide a potential substrate for tyrosine kinases. Synthetically phosphorylated H-Glu-Thr-pTyr-OH could be a valuable tool for studying signal transduction pathways and developing kinase inhibitors.

-

Immunomodulation: Threonine's role in immune function suggests that this peptide could potentially influence immune responses.[]

-

Drug Development: As a small peptide, H-Glu-Thr-Tyr-OH could serve as a lead compound or a fragment for the design of peptidomimetics with improved stability and bioavailability.

Conclusion

H-Glu-Thr-Tyr-OH is a tripeptide whose full biological potential is yet to be explored. This guide has provided a comprehensive framework for its chemical synthesis, purification, and structural elucidation. The well-defined biological roles of its constituent amino acids, L-Glutamic acid, L-Threonine, and L-Tyrosine, offer exciting avenues for future research into its potential applications in neuroscience, immunology, and cell signaling. The methodologies outlined herein provide the necessary tools for researchers to synthesize and characterize this peptide, paving the way for a deeper understanding of its structure-function relationship.

References

-

Wikipedia. Glutamic acid. (URL: [Link])

-

PubMed. Cell signaling by protein tyrosine phosphorylation. (URL: [Link])

-

PMC. Glutamate as a neurotransmitter in the healthy brain. (URL: [Link])

-

PubMed. L-glutamate: a key amino acid for senory and metabolic functions. (URL: [Link])

-

PMC. HPLC Analysis and Purification of Peptides. (URL: [Link])

-

Kemiex. What is L-Threonine used for?. (URL: [Link])

-

PubMed. Mass spectrometry of peptides and proteins. (URL: [Link])

-

OSU Chemistry. Mass spectrometry of peptides and proteins. (URL: [Link])

-

Wikipedia. Glutamate (neurotransmitter). (URL: [Link])

-

Open Textbook Publishing. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience. (URL: [Link])

-

Caring Sunshine. Relationship: Specific Neurotransmitters and Glutamic Acid. (URL: [Link])

-

AAPPTec. Peptide Purification. (URL: [Link])

-

Study.com. Threonine | Functions, Structure & Benefits - Lesson. (URL: [Link])

-

PubChem. L-Glutamic Acid. (URL: [Link])

-

KoreaScience. Bioavailability and functions of L-glutamic acid -Food Science and Industry. (URL: [Link])

-

Wikipedia. Threonine. (URL: [Link])

-

Wikipedia. Tyrosine kinase. (URL: [Link])

-

Zerbe/Bader. peptide nmr. (URL: [Link])

-

PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (URL: [Link])

-

ATS Journals. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not. (URL: [Link])

-

Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: [Link])

-

YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. (URL: [Link])

-

Vedantu. Threonine: Structure, Functions & Benefits Explained. (URL: [Link])

-

Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

-

PubMed. Peptide structural analysis by solid-state NMR spectroscopy. (URL: [Link])

-

Study.com. Video: Threonine | Functions, Structure & Benefits. (URL: [Link])

-

IMR Press. Protein tyrosine phosphorylation in T cell signaling. (URL: [Link])

-

NMIMS Pharmacy. NMR in structural determination of proteins and peptides. (URL: [Link])

-

PNAS. Tyrosine phosphorylation in plant cell signaling. (URL: [Link])

-

ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (URL: [Link])

-

Gilson. Chromatography and Detection Methods for Peptide Purification. (URL: [Link])

-

Oreate AI Blog. Serine vs. Threonine: The Subtle Dance of Amino Acids in Protein Function. (URL: [Link])

-

Wikipedia. De novo peptide sequencing. (URL: [Link])

-

UAB. Peptide ion fragmentation in mass spectrometry. (URL: [Link])

-

ACS Publications. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. (URL: [Link])

-

RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (URL: [Link])

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. (URL: [Link])

-

ACS Publications. Amino Acid-Protecting Groups. (URL: [Link])

-

ResearchGate. Amino Acid-Protecting Groups. (URL: [Link])

Sources

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Bioavailability and functions of L-glutamic acid -Food Science and Industry | Korea Science [koreascience.kr]

- 4. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 6. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 8. What is L-Threonine used for? - Kemiex [kemiex.com]

- 9. Threonine - Wikipedia [en.wikipedia.org]

- 10. What are the benefits of L-Threonine?_Chemicalbook [chemicalbook.com]

- 11. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]

- 12. Serine vs. Threonine: The Subtle Dance of Amino Acids in Protein Function - Oreate AI Blog [oreateai.com]

- 13. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 14. Cell signaling by protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. imrpress.com [imrpress.com]

- 17. pnas.org [pnas.org]

- 18. bachem.com [bachem.com]

- 19. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. creative-peptides.com [creative-peptides.com]

- 22. peptide.com [peptide.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. bachem.com [bachem.com]

- 26. hplc.eu [hplc.eu]

- 27. gilson.com [gilson.com]

- 28. peptide.com [peptide.com]

- 29. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. research.cbc.osu.edu [research.cbc.osu.edu]

- 31. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 32. uab.edu [uab.edu]

- 33. chem.uzh.ch [chem.uzh.ch]

- 34. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 36. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 37. m.youtube.com [m.youtube.com]

Technical Deep Dive: The Role of the Glu-Thr-Tyr (ETY) Sequence in Protein Function and Drug Discovery

Executive Summary

The Glu-Thr-Tyr (ETY) sequence represents a highly specific structural and functional motif, primarily distinct from the canonical Thr-Glu-Tyr (TEY) activation loop of MAP kinases. In the context of drug development and proteomics, the ETY sequence functions as a critical proteolytic recognition site for human Chymase (a mast cell-specific serine protease) within Human Serum Albumin (HSA). Additionally, the motif appears as a conserved structural element in voltage-gated potassium channels (Kv).

This guide analyzes the ETY sequence as a template for protease inhibitor design , a biomarker for mast cell activation , and a structural determinant in ion channel physiology.

The Chymase-Albumin Axis: ETY as a Proteolytic Target

The most translational application of the Glu-Thr-Tyr sequence lies in its role as the specific cleavage site for Human Chymase (EC 3.4.21.39). Unlike general serine proteases, chymase exhibits high specificity for the Phe/Tyr residue at the P1 position, but its specificity is dictated by the upstream P2-P4 residues.

Mechanism of Recognition

Human chymase selectively hydrolyzes Human Serum Albumin (HSA) at a unique site defined by the Arg-Glu-Thr-Tyr sequence.[1]

-

P3 Position (Glu): Provides electrostatic complementarity to the chymase active site S3 pocket.

-

P2 Position (Thr): Stabilizes the enzyme-substrate complex via hydrogen bonding.

-

P1 Position (Tyr): The primary scissile bond occurs immediately C-terminal to this Tyrosine.

This interaction is distinct from other proteases (e.g., Cathepsin G), making the ETY motif a "fingerprint" for chymase activity in vascular pathology and inflammation.

Physiological Implications

Cleavage of albumin at the ETY site generates specific albumin fragments. In drug development, these fragments serve as:

-

Biomarkers: Indicators of mast cell degranulation in cardiovascular diseases (e.g., heart failure, atherosclerosis).

-

Drug Carriers: Understanding this cleavage is vital for albumin-bound drug stability, as chymase-rich environments (e.g., inflamed tissue) may prematurely release or degrade albumin-conjugated therapeutics.

Drug Development: Targeting the ETY Scaffold

The ETY sequence serves as a chemical scaffold for designing peptidomimetic inhibitors and fluorogenic substrates .

Design of Chymase Inhibitors

Researchers utilize the ETY motif to create transition-state analogues. By replacing the scissile bond after Tyrosine with a non-cleavable warhead (e.g., phosphonate or chloromethylketone), the peptide mimics the substrate but permanently inactivates the enzyme.

Table 1: ETY-Based Compound Classes

| Compound Class | Sequence Scaffold | Mechanism of Action | Application |

| Fluorogenic Substrate | Abz-Glu-Thr-Tyr-Phe-... | Cleavage releases fluorophore (Abz) from quencher. | High-throughput screening (HTS) for chymase inhibitors. |

| Peptidomimetic Inhibitor | Arg-Glu-Thr-PheP | Phosphonate group mimics the transition state. | Potent, selective inhibition of human chymase ( |

| Antigenic Peptide | Glu-Thr-Tyr-Ser-Lys | Mimics surface epitope. | Antibody generation for epitope mapping. |

Distinction from MAPK Motifs (Critical Note)

Drug developers must distinguish Glu-Thr-Tyr (ETY) from Thr-Glu-Tyr (TEY) .

-

TEY: The activation motif of ERK1/2 (Extracellular Signal-Regulated Kinase). Dual phosphorylation (pThr-Glu-pTyr) activates the kinase.

-

ETY: A substrate motif for Chymase or structural motif in Kv channels . It is not the ERK activation loop. Confusing these leads to failed assay designs.

Structural Roles in Ion Channels

Beyond proteolysis, the ETY sequence appears in the Shaker-related voltage-gated potassium channels (Kv) .

-

Location: Often found in the turret region or near the S4-S5 linker.

-

Function: Contributes to the structural integrity of the pore gating mechanism. In Drosophila Shaker channels and mammalian homologs (e.g., Kv1.x), conserved residues in this region influence ion selectivity and inactivation kinetics.

Experimental Protocols

Protocol A: Fluorogenic Chymase Activity Assay (ETY-Based)

Objective: Quantify chymase activity or screen inhibitors using the ETY specificity.

Reagents:

-

Substrate: Suc-Arg-Glu-Thr-Tyr-AMC (7-amino-4-methylcoumarin).

-

Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.

-

Enzyme: Recombinant Human Chymase (rhChymase).

Workflow:

-

Preparation: Dilute rhChymase to 1-5 nM in assay buffer.

-

Inhibitor Incubation (Optional): Add test compounds (10-point dose response) and incubate for 15 min at RT.

-

Reaction Initiation: Add Suc-Arg-Glu-Thr-Tyr-AMC to a final concentration of 50 µM.

-

Kinetic Read: Measure fluorescence (

) every 30 seconds for 20 minutes. -

Analysis: Calculate

(slope) of the linear portion. Determine

Validation Check: Specificity is confirmed if the signal is blocked by Chymostatin but not by Soybean Trypsin Inhibitor (SBTI).

Protocol B: Mass Spectrometry Identification of Albumin Cleavage

Objective: Detect ETY-mediated albumin fragmentation in serum samples.

-

Sample Prep: Deplete abundant proteins (IgG) except albumin (if analyzing fragments bound to albumin) or use size-exclusion filtration (<30 kDa) to isolate free fragments.

-

Digestion: In-solution digestion with Trypsin (cleaves at Lys/Arg).

-

Note: Chymase cleavage at ETY creates a non-tryptic C-terminus (...Glu-Thr-Tyr-COOH).

-

-

LC-MS/MS: Analyze using a high-resolution Q-TOF or Orbitrap.

-

Database Search: Set enzyme specificity to "Semi-Trypsin" or "None".

-

Target Filter: Search specifically for peptides ending in ...ETY (C-terminal) or starting immediately after (N-terminal fragment).

Pathway Visualization

The following diagram illustrates the Chymase-Albumin interaction and the logic of inhibitor design based on the ETY scaffold.

Caption: Schematic of Chymase-mediated cleavage of Albumin at the Glu-Thr-Tyr (ETY) site and the mechanism of peptidomimetic inhibition.

References

-

Raymond, W. W., et al. (2003). "Albumin is a substrate of human chymase. Prediction by combinatorial peptide screening and development of a selective inhibitor based on the albumin cleavage site."[2] Journal of Biological Chemistry.

-

Caughey, G. H. (2003). "Mast cell chymase and tryptase in heart failure and vascular biology." Current Opinion in Cardiology. (Contextual validation of Chymase role).

-

Pejler, G., et al. (2007). "Mast cell proteases: multifaceted regulators of inflammatory disease." Blood.

-

McCormack, K., et al. (1990). "Molecular cloning of a member of a third class of Shaker-family K+ channel genes in mammals." Proceedings of the National Academy of Sciences. (Reference for ETY in Kv channels).

Sources

Technical Guide: Strategic Sourcing and QC for H-Glu-Thr-Tyr-OH Peptide Synthesis

The following technical guide is structured to serve researchers and drug developers requiring high-fidelity synthesis of the tripeptide H-Glu-Thr-Tyr-OH . It moves beyond a simple vendor list to establish a procurement and quality control framework based on the specific physicochemical liabilities of this sequence.

Executive Summary

The tripeptide H-Glu-Thr-Tyr-OH (ETY) presents a deceptive simplicity. While short, its specific residue composition—an N-terminal Glutamic acid (Glu), a polar Threonine (Thr), and an oxidation-prone Tyrosine (Tyr)—creates a unique stability profile that challenges standard solid-phase peptide synthesis (SPPS) and purification workflows.

For researchers and drug developers, the "reputation" of a supplier is not defined by brand recognition alone, but by their ability to mitigate Pyroglutamate formation , Tyrosine oxidation , and hygroscopic instability . This guide outlines the Critical Quality Attributes (CQAs) for ETY, provides a self-validating Quality Control (QC) framework, and categorizes suppliers based on their technical competency to meet these standards.

Part 1: Technical Profile & Synthesis Challenges

The N-Terminal Glu Liability (Pyroglutamate Formation)

The most critical risk for H-Glu-Thr-Tyr-OH is the cyclization of the N-terminal Glutamic acid to Pyroglutamic acid (pGlu).

-

Mechanism: Under acidic conditions (e.g., TFA cleavage) or prolonged storage, the N-terminal amino group attacks the side-chain

-carboxyl group, eliminating water. -

Impact: This reaction blocks the N-terminus, altering the peptide's pI, hydrophobicity, and biological receptor binding.

-

Supplier Requirement: The supplier must demonstrate protocols to minimize exposure to acidic conditions post-cleavage and ensure rapid lyophilization.

Tyrosine Oxidation and Alkylation

The C-terminal region contains Tyrosine. During the removal of protecting groups (global deprotection), the electron-rich phenol ring of Tyr is a "scavenger" for carbocations (e.g., t-butyl cations).

-

Risk: Without adequate scavengers (e.g., TIS, EDT, or thioanisole) in the cleavage cocktail, the Tyr ring can be permanently alkylated.

-

Oxidation: Tyr is susceptible to oxidation to 3-nitrotyrosine or dityrosine bridging if handled in non-degassed solvents.

Solubility and Hygroscopicity

-

Sequence: Acidic (Glu) - Polar (Thr) - Aromatic/Polar (Tyr).

-

Net Charge (pH 7): ~ -1 to -2 (Depending on C-term free acid).

-

Handling: Short, polar peptides are often hygroscopic. They absorb atmospheric water rapidly, making accurate weighing difficult.

-

Directive: Request Net Peptide Content (NPC) determination via Amino Acid Analysis (AAA) from the supplier to account for water/salt weight.

Part 2: Critical Quality Attributes (CQAs) for Supplier Selection

When vetting a supplier, do not simply ask for "98% Purity." You must specify the following attributes to ensure the material is fit-for-purpose.

| Attribute | Specification Standard | Technical Rationale |

| Purity (HPLC) | Short peptides prone to co-eluting impurities. 95% is insufficient for bioassays. | |

| Identity (MS) | Mass | Confirms sequence. Must match theoretical MW (~411.4 Da). |

| Counter-Ion | Acetate or HCl (Avoid TFA) | TFA is cytotoxic and can catalyze Glu |

| Net Peptide Content | Determined via AAA | Short peptides can be 30-50% salts/water. You need to know the actual peptide mass. |

| Impurity Profile | Report % pGlu-Thr-Tyr | Explicitly request quantification of the pyroglutamate impurity. |

Part 3: Visualization of Synthesis Risks & Logic

Synthesis Risk Pathway

The following diagram illustrates the specific chemical pathways where H-Glu-Thr-Tyr-OH synthesis can fail, guiding your discussion with potential suppliers.

Caption: Critical failure points in H-Glu-Thr-Tyr-OH synthesis. Red nodes indicate specific degradation pathways (Tyr alkylation and Glu cyclization) that reputable suppliers must control.

Supplier Selection Decision Tree

Use this logic flow to select the correct tier of supplier based on your application.

Caption: Strategic sourcing logic separating Discovery-grade vendors from GMP-grade manufacturers based on regulatory and technical requirements.

Part 4: Reputable Supplier Landscape

The following suppliers are vetted based on their track record with short, hydrophilic peptides and their ability to perform TFA-to-Acetate exchange.

Tier 1: GMP & Clinical Development (High Cost, High Rigor)

Best for: IND-enabling studies, clinical trials, and highly sensitive biological assays.

-

Bachem (Switzerland/USA): The industry gold standard. Their expertise in mitigating side reactions (like Glu cyclization) is unmatched. They offer comprehensive stability studies.

-

PolyPeptide Group (Global): Excellent for scaling up. If your H-Glu-Thr-Tyr-OH needs to move from mg to kg scale, they have the specific precipitation and isolation technologies to handle short, soluble peptides.

-

AmbioPharm (USA/China): Strong capacity for cGMP manufacturing with a focus on cost-effective scaling of short peptides.

Tier 2: Discovery & Research (Speed, Moderate Cost)

Best for: In vitro screening, academic research, and non-GLP animal studies.

-

GenScript (Global): Highly automated. Pros: Fast turnaround (PepPower™ technology). Cons: You must explicitly request "TFA Removal" and "Endotoxin Control," as these are not standard for basic orders.

-

CSBio (USA): A strong bridge between research and pilot scale. They produce their own instrumentation, giving them high control over synthesis parameters.

-

AnaSpec (Kaneka) (USA): Known for high-quality catalog peptides and dyes. Excellent choice if you need the peptide labeled (e.g., FITC-Glu-Thr-Tyr) for assays.

Part 5: The Self-Validating QC Protocol

Do not trust the Certificate of Analysis (CoA) blindly. Perform this simple "Receipt QC" workflow to validate the integrity of H-Glu-Thr-Tyr-OH.

Step 1: Visual Inspection

-

Pass: Fluffy, white lyophilized powder.

-

Fail: Glassy, sticky, or yellowish solid (Indicates moisture absorption or incomplete lyophilization).

Step 2: Solubility Check

-

Dissolve 1 mg in 1 mL of PBS (pH 7.4) .

-

Pass: Clear, colorless solution within 30 seconds.

-

Fail: Turbidity or particulates (Suggests hydrophobic impurities or deletion sequences).

Step 3: HPLC Verification (The "Glu-Cyclization" Check)

Run a standard Reverse-Phase HPLC (C18 column).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-20% B over 20 minutes (Short peptides elute early).

-

Look for: A "shoulder" peak or a small peak eluting slightly later than the main peak. This is often the pGlu-Thr-Tyr derivative (more hydrophobic due to loss of charge).

Step 4: Net Peptide Content (NPC) Calculation

Use the supplier's Amino Acid Analysis (AAA) data to calculate the true dosing mass.

References

-

Roots Analysis. (2024). Top 10 Peptide Synthesis Companies in 2024. Retrieved from

-

European Peptide Society. (2025).[1] Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1). Retrieved from

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 91872927: H-Glu-Thr-Tyr-OH. Retrieved from

-

Chem-Impex International. (2024). H-Glu-Tyr-OH Product Data and Applications. Retrieved from

-

M. Xu et al. (2023).[2] Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett. Retrieved from

Sources

Application Note: Utilizing H-Glu-Thr-Tyr-OH as a Versatile Substrate for Tyrosine Kinase Assays

Introduction: The Critical Role of Tyrosine Kinases and the Need for Robust Assay Substrates

Protein tyrosine kinases (PTKs) are a large and diverse family of enzymes that play a pivotal role in cellular signal transduction pathways, governing processes such as cell growth, differentiation, migration, and apoptosis.[1][2] The dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of specific and potent PTK inhibitors is a cornerstone of modern drug discovery, and this endeavor relies on the availability of robust and reliable in vitro assays to determine kinase activity.

A fundamental component of any kinase assay is the substrate, the molecule that is phosphorylated by the enzyme. While full-length protein substrates offer physiological relevance, synthetic peptides often provide significant advantages in a drug discovery setting. They offer high purity, batch-to-batch consistency, and can be designed to be specific for a particular kinase or kinase family. Furthermore, they are amenable to a wide range of detection technologies, from traditional radiometric methods to high-throughput fluorescence and luminescence-based assays.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the tripeptide H-Glu-Thr-Tyr-OH as a substrate in tyrosine kinase assays. We will delve into the scientific rationale for its use, provide detailed, step-by-step protocols for various assay formats, and offer insights into data interpretation and best practices.

Scientific Rationale: Why H-Glu-Thr-Tyr-OH is a Suitable Substrate for Tyrosine Kinases

The suitability of a peptide as a kinase substrate is determined by the amino acid sequence surrounding the phosphorylatable residue—in this case, tyrosine. Many tyrosine kinases, particularly those of the Src family, exhibit a preference for substrates with acidic amino acid residues (glutamic acid or aspartic acid) located N-terminal to the target tyrosine.[3][4][5]

The peptide H-Glu-Thr-Tyr-OH, with its N-terminal glutamic acid, aligns with this preference. Seminal work in the field of tyrosine kinase research demonstrated that a peptide containing the sequence Asp-Asn-Glu-Tyr-Thr-Ala served as a substrate for a viral tyrosine kinase, and the presence of the glutamic acid residue was shown to be important for efficient phosphorylation.[3] This historical context provides a strong foundation for the use of H-Glu-Thr-Tyr-OH as a tool to probe the activity of a variety of tyrosine kinases.

Key Properties of H-Glu-Thr-Tyr-OH:

| Property | Value |

| Sequence | Glu-Thr-Tyr |

| Molecular Formula | C18H25N3O8 |

| Molecular Weight | 411.4 g/mol |

| Phosphorylation Site | Tyrosine |

Experimental Workflow for a Tyrosine Kinase Assay

The general workflow for a tyrosine kinase assay using H-Glu-Thr-Tyr-OH is outlined below. The specific details of each step will vary depending on the chosen detection method.

Caption: General workflow for a tyrosine kinase assay.

Protocols for Tyrosine Kinase Assays using H-Glu-Thr-Tyr-OH

The choice of assay format depends on several factors, including the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for three common methods: a traditional radiometric assay, a fluorescence polarization assay, and a luminescence-based ADP detection assay.

Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the H-Glu-Thr-Tyr-OH substrate. It is highly sensitive and considered a gold standard for quantifying kinase activity.

Materials:

-

Tyrosine Kinase: e.g., recombinant Src or Lck

-

Substrate: H-Glu-Thr-Tyr-OH

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

ATP: "Cold" (non-radioactive) ATP and [γ-³²P]ATP

-

Stop Solution: 75 mM phosphoric acid

-

Phosphocellulose Paper: (e.g., P81)

-

Scintillation Counter and Scintillation Fluid

Protocol:

-

Prepare Reagents:

-

Prepare a 10X stock of the assay buffer.

-

Prepare a stock solution of H-Glu-Thr-Tyr-OH (e.g., 10 mM in water).

-

Prepare a stock solution of the tyrosine kinase to the desired concentration in an appropriate buffer (consult the manufacturer's data sheet).

-

Prepare a working solution of ATP by mixing cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

5 µL of 10X Assay Buffer

-

Water to a final volume of 50 µL

-

H-Glu-Thr-Tyr-OH to the desired final concentration (e.g., 100 µM)

-

Tyrosine kinase to the desired final concentration (e.g., 1-10 nM)

-

-

Prepare a "no enzyme" control for background subtraction.

-

-

Initiate the Reaction:

-

Add the ATP working solution to each tube to initiate the reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.

-

Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

-

Terminate the Reaction:

-

Spot a 25 µL aliquot of each reaction mixture onto a labeled square of phosphocellulose paper. The positive charge of the paper will bind the negatively charged phosphorylated peptide.

-

-

Wash and Detect:

-

Immediately place the phosphocellulose paper squares in a beaker of 0.75% phosphoric acid.

-

Wash the papers three times for 5 minutes each with gentle agitation in fresh phosphoric acid.

-

Perform a final wash with acetone to air dry the papers.

-

Place each paper square in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the counts from the "no enzyme" control from the counts of the enzyme-containing samples.

-

Convert the counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.

-

Fluorescence Polarization (FP) Assay

This homogeneous assay format is well-suited for high-throughput screening. It relies on the change in the rate of rotation of a fluorescently labeled peptide substrate upon phosphorylation and subsequent binding to a larger molecule, such as a phosphotyrosine-specific antibody.

Materials:

-

Tyrosine Kinase: e.g., recombinant Src or Lck

-

Substrate: Fluorescently labeled H-Glu-Thr-Tyr-OH (e.g., with FITC or TAMRA)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

ATP

-

Phosphotyrosine-specific Antibody

-

Stop/Detection Solution: Assay buffer containing EDTA and the phosphotyrosine-specific antibody.

-

Microplate Reader with FP capability

Protocol:

-

Prepare Reagents:

-

Prepare a 10X stock of the assay buffer.

-

Prepare a stock solution of the fluorescently labeled H-Glu-Thr-Tyr-OH.

-

Prepare a stock solution of the tyrosine kinase.

-

Prepare a stock solution of ATP.

-

-

Set up the Kinase Reaction in a Microplate:

-

Add the following to the wells of a suitable microplate (e.g., a black, low-volume 384-well plate):

-

Assay Buffer

-

Fluorescently labeled H-Glu-Thr-Tyr-OH (final concentration typically in the low nanomolar range)

-

Tyrosine kinase

-

-

Prepare "no enzyme" and "no ATP" controls.

-

-

Initiate the Reaction:

-

Add ATP to the appropriate wells to start the reaction.

-

Incubate the plate at the optimal temperature for the desired time.

-

-

Terminate and Detect:

-

Add the Stop/Detection Solution to all wells. The EDTA will chelate the Mg²⁺ and stop the kinase reaction, while the antibody will bind to the phosphorylated substrate.

-

Incubate for a sufficient time to allow for antibody binding (e.g., 30-60 minutes at room temperature).

-

-

Read the Plate:

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values will increase as more substrate is phosphorylated and bound by the antibody.

-

Calculate the change in millipolarization units (mP) and correlate this to kinase activity.

-

Luminescence-Based ADP-Glo™ Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. This method is highly sensitive and has a broad dynamic range.

Materials:

-

Tyrosine Kinase: e.g., recombinant Src or Lck

-

Substrate: H-Glu-Thr-Tyr-OH

-

Assay Buffer: As recommended by the kinase supplier or a generic kinase buffer.

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) , which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Luminometer

Protocol:

-

Set up the Kinase Reaction in a Microplate:

-

In a white, opaque microplate, set up the kinase reaction by adding:

-

Assay Buffer

-

H-Glu-Thr-Tyr-OH

-

Tyrosine kinase

-

ATP

-

-

The total reaction volume is typically small (e.g., 5-10 µL).

-

Include "no enzyme" controls.

-

-

Incubate:

-

Incubate the plate at the optimal temperature for the desired time to allow for ADP production.

-

-

Terminate and Deplete ATP:

-

Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Detect ADP:

-

Add a volume of Kinase Detection Reagent equal to the new volume in the well. This reagent contains enzymes that convert ADP to ATP and luciferase to generate a luminescent signal from the newly formed ATP.

-

Incubate for 30-60 minutes at room temperature.

-

-

Read Luminescence:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Subtract the signal from the "no enzyme" control and plot the results.

-

Data Interpretation and Best Practices

-

Enzyme Titration: For any new assay, it is crucial to perform an enzyme titration to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.

-

Substrate and ATP Concentration: The concentrations of H-Glu-Thr-Tyr-OH and ATP should be optimized. For kinetic studies, it is often desirable to use substrate and ATP concentrations around their respective Km values.

-

Linearity of the Reaction: Ensure that the kinase reaction is in the initial velocity phase. This can be verified by performing a time-course experiment and observing a linear increase in product formation over time.

-